Perfluorosebacic acid

Description

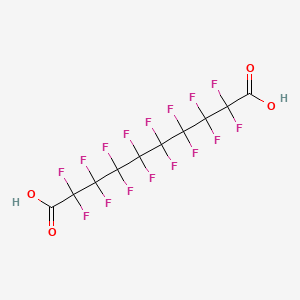

Perfluorosebacic acid (PFSEA, CAS 307-78-8), also known as hexadecafluorodecanedioic acid, is a fully fluorinated dicarboxylic acid with the molecular formula C₁₀H₂F₁₆O₄ . Its structure consists of a 10-carbon backbone (8 fully fluorinated carbons) terminated by two carboxylic acid groups. PFSEA is notable for its chemical stability, hydrophobicity, and ability to enhance oxygen solubility in materials, making it valuable in polymer synthesis , photodynamic therapy (PDT) , and nanotechnology .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCSMEGZIYWAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184728 | |

| Record name | Perfluorodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-78-8 | |

| Record name | Perfluorosebacic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorosebacic acid can be synthesized through the oxidation of perfluorooctadiene. The process involves the following steps:

Oxidation: Perfluorooctadiene is oxidized using potassium permanganate (KMnO4) to yield this compound.

Esterification: The diethyl esters of this compound can be prepared by dissolving the acid in absolute ethanol and adding fluorosulfonic acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes, followed by purification steps to obtain the desired product. The use of advanced oxidation techniques and efficient purification methods ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Perfluorosebacic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce perfluorinated derivatives.

Substitution: The acid can react with reagents like thionyl chloride (SOCl2) to form acid chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4) and aluminum chloride (AlCl3)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Tetrahydroperfluorodiols: Formed through reduction reactions.

Acid Chlorides: Formed through substitution reactions with thionyl chloride.

Scientific Research Applications

Materials Science

Perfluorosebacic acid has been utilized as a dopant in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance the properties of nanostructured conductive polymers. For instance, it has been reported that using this compound as a dopant can lead to the formation of three-dimensional microstructures that exhibit improved electrical conductivity and mechanical strength .

Environmental Remediation

Recent studies have highlighted the effectiveness of this compound in the adsorption processes for removing per- and polyfluoroalkyl substances (PFAS) from aqueous solutions. A notable case study involved a zirconium-based metal-organic framework (MOF), PCN-999, which demonstrated high adsorption capacities for various PFAS, including this compound itself. The study indicated that variations in chain lengths of PFAS do not significantly affect adsorption performance when carboxylate groups are present . This finding suggests that this compound could play a crucial role in developing efficient methods for PFAS removal from contaminated water sources.

Biomedical Applications

This compound has also shown promise in the field of photodynamic therapy (PDT). Research indicates that fluorinated compounds can enhance the efficacy of photosensitizers used in PDT by improving their solubility and stability in biological systems. For example, perfluorinated compounds have been integrated into lipid-stabilized nanoemulsions to facilitate oxygen delivery during PDT, thereby increasing tumor cell death rates . The unique properties of this compound contribute to the development of more effective therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of perfluorosebacic acid involves its interaction with molecular targets and pathways. One established mechanism is the activation of peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and energy homeostasis . Additionally, the compound may interfere with cell-cell communication by inhibiting gap junctions and causing mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison with Structurally Similar Perfluorinated Dicarboxylic Acids

Structural and Chemical Properties

PFSEA belongs to the perfluoroalkyl dicarboxylic acid family, which includes:

- Tetrafluorosuccinic acid (TFSA, n=2)

- Hexafluoroglutaric acid (HFGA, n=3)

- Perfluorosuberic acid (PFSUA, n=6)

Key Differences :

- Chain Length : PFSEA has the longest fluorinated chain (n=8), compared to PFSUA (n=6), HFGA (n=3), and TFSA (n=2). This impacts solubility, melting points, and reactivity .

- Chemical Shifts : In NMR studies, PFSEA’s amide hydrogen resonance occurs at 11.3 ppm , distinct from hydrogenated analogs (9.8 ppm), indicating stronger deshielding due to electron-withdrawing fluorine atoms .

Table 1: Structural and Spectral Comparison

| Compound | Chain Length (n) | Molecular Formula | Amide H Shift (ppm) |

|---|---|---|---|

| PFSEA | 8 | C₁₀H₂F₁₆O₄ | 11.3 |

| PFSUA | 6 | C₈H₂F₁₂O₄ | Not reported |

| HFGA | 3 | C₅H₂F₆O₄ | Not reported |

| TFSA | 2 | C₄H₂F₄O₄ | Not reported |

Comparison with Non-Fluorinated Dicarboxylic Acids

PFSEA’s fluorination confers distinct advantages over hydrogenated analogs (e.g., sebacic acid):

- Thermal Stability : Fluorinated chains resist degradation at high temperatures, enabling use in extreme conditions .

- Hydrophobicity : PFSEA-based materials repel water more effectively, beneficial for waterproof coatings and membranes .

- Oxygen Affinity: Fluorinated chains dissolve and transport oxygen, a property absent in non-fluorinated analogs .

Biological Activity

Perfluorosebacic acid (PFSEA) is a fluorinated dicarboxylic acid with the chemical formula . Its unique structure, characterized by a long perfluorinated chain, imparts distinct physicochemical properties that have garnered interest in various biological applications. This article explores the biological activity of PFSEA, focusing on its potential therapeutic uses, mechanisms of action, and safety profile.

PFSEA is a fully fluorinated derivative of sebacic acid, which contributes to its hydrophobic characteristics and stability in biological systems. The molecular structure can be represented as follows:

The presence of fluorine atoms enhances the compound's lipophilicity and alters its interaction with biological membranes.

Mechanisms of Biological Activity

PFSEA exhibits several biological activities that are primarily attributed to its ability to generate reactive oxygen species (ROS) under specific conditions. This property is particularly relevant in photodynamic therapy (PDT), where PFSEA can be utilized as a photosensitizer. The mechanisms through which PFSEA exerts its biological effects include:

- Reactive Oxygen Species Generation : Upon exposure to light, PFSEA can produce ROS, which are critical in inducing apoptosis in cancer cells.

- Membrane Interaction : The hydrophobic nature allows PFSEA to integrate into lipid membranes, potentially disrupting cellular integrity and function.

- Drug Delivery Systems : PFSEA can be incorporated into nanocarriers for targeted drug delivery, enhancing the efficacy of therapeutic agents.

1. Photodynamic Therapy Applications

Recent studies have highlighted the efficacy of PFSEA in PDT. For instance, a study demonstrated that PFSEA-loaded nanoemulsions significantly increased ROS production, leading to enhanced cell death in tumor models compared to controls without PFSEA. The following table summarizes key findings from various studies:

2. Safety and Toxicity Profile

The safety profile of PFSEA has been evaluated in several studies. It is essential to assess the potential toxic effects associated with its use, especially considering its fluorinated nature. Toxicological assessments indicate that while PFSEA is effective in therapeutic applications, it also poses certain risks:

- Cytotoxicity : High concentrations can lead to cytotoxic effects; however, therapeutic doses have shown minimal toxicity.

- Environmental Persistence : Due to its fluorinated structure, PFSEA may exhibit environmental persistence, raising concerns about bioaccumulation.

Case Study 1: Tumor Treatment Efficacy

In a controlled study involving mice with induced tumors, PFSEA was administered via intravenous injection alongside light exposure. Results indicated a significant reduction in tumor size compared to untreated groups. This highlights the potential for PFSEA as an adjunct therapy in cancer treatment.

Case Study 2: Drug Delivery Mechanism

A recent investigation into PFSEA's role in drug delivery systems revealed that when encapsulated within liposomes, it improved the pharmacokinetics of chemotherapeutic agents. The study found that the liposomal formulation enhanced drug accumulation at tumor sites due to the EPR (enhanced permeability and retention) effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.